1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which can be synthesized from furan-2-carboxylic acid using thionyl chloride . The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an aldehyde . The final step involves coupling the furan-2-carbonyl chloride with the thiadiazole derivative and piperidine-4-carboxamide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-ylcarbonyl)piperidine-2-carboxylic acid
- 1-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- Benzofuran derivatives
Uniqueness
1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to its combination of a furan ring, a thiadiazole ring, and a piperidine ring. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3S/c27-20(17-11-13-26(14-12-17)21(28)18-9-5-15-29-18)23-22-25-24-19(30-22)10-4-8-16-6-2-1-3-7-16/h1-3,5-7,9,15,17H,4,8,10-14H2,(H,23,25,27) |
InChI Key |
JNRWEBNFDKFQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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